molecular formula C27H25ClFN3O2 B11076233 1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11076233
M. Wt: 478.0 g/mol
InChI Key: ITPJVVTUVWFFBB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrrolidine-2,5-dione core, a diphenylmethyl-substituted piperazine ring, and a chlorofluorophenyl group.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core, the introduction of the piperazine ring, and the attachment of the chlorofluorophenyl group. Common synthetic routes may include:

    Formation of Pyrrolidine-2,5-dione Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of Chlorofluorophenyl Group: This step may involve the use of halogenated aromatic compounds and suitable coupling reagents.

Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

    Chemistry: This compound is of interest for its unique structural features and reactivity, making it a valuable subject for chemical research and synthesis studies.

    Biology: In biological research, this compound may be investigated for its interactions with biological molecules and potential biological activities.

    Medicine: The compound’s structure suggests potential pharmacological properties, and it may be explored as a lead compound for drug development.

    Industry: Industrial applications may include its use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-3-[4-(benzyl)piperazin-1-yl]pyrrolidine-2,5-dione: This compound differs by having a benzyl group instead of a diphenylmethyl group.

    1-(3-Chloro-4-fluorophenyl)-3-[4-(phenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione: This compound has a phenylmethyl group instead of a diphenylmethyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H25ClFN3O2

Molecular Weight

478.0 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H25ClFN3O2/c28-22-17-21(11-12-23(22)29)32-25(33)18-24(27(32)34)30-13-15-31(16-14-30)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,24,26H,13-16,18H2

InChI Key

ITPJVVTUVWFFBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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